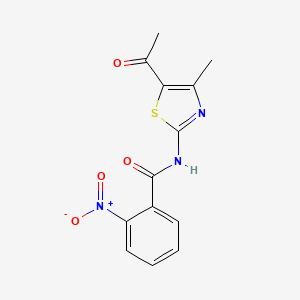

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide

Description

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a nitro-substituted benzamide derivative featuring a thiazole ring with acetyl and methyl substituents. Notably, commercial availability of this compound is restricted, as it is listed as discontinued in synthesis catalogs .

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c1-7-11(8(2)17)21-13(14-7)15-12(18)9-5-3-4-6-10(9)16(19)20/h3-6H,1-2H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHCNNCOJQRJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-amino-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-nitrobenzoic acid and 5-acetyl-4-methyl-1,3-thiazol-2-amine.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antimicrobial agent by disrupting the cell wall synthesis of bacteria or fungi .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural features and molecular properties of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide with its analogs:

Key Observations :

- Substituent Diversity : The 4-methylbenzyl group in increases lipophilicity, while the chloro and methoxy groups in introduce steric and electronic effects that may modulate target affinity.

- Heterocyclic Additions : Triazole and benzothiazole moieties in expand π-π stacking and hydrogen-bonding capabilities, critical for antimicrobial activity .

Antimicrobial Activity:

- Triazole-Benzothiazole Derivatives : Compounds such as N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (e.g., 10a, 10h, 10i) exhibit moderate to strong activity against E. coli, with IC₅₀ values comparable to ciprofloxacin .

Anti-Inflammatory Activity:

- Thiazole Derivatives : Compounds like N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) demonstrate dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), highlighting the role of thiazole scaffolds in modulating inflammatory pathways .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a synthetic compound notable for its thiazole and nitrobenzamide moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and antioxidant properties. This article explores the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C13H11N3O4S

- Molecular Weight : Approximately 305.309 g/mol

- CAS Number : 36975-15-2

The structure of this compound features a thiazole ring that enhances its biological reactivity and interaction with various biological targets.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. In vitro studies have shown its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of metabolic processes.

Antifungal Activity

Research indicates that this compound exhibits antifungal activity as well. It has been tested against fungi such as Candida albicans, showing promising results in inhibiting fungal growth. The antifungal mechanism is believed to involve interference with fungal cell membrane integrity.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies reveal that it can scavenge free radicals and reduce oxidative stress markers, suggesting potential applications in treating oxidative stress-related diseases.

Enzyme Inhibition

One of the notable mechanisms of action for this compound is its inhibition of specific enzymes:

- α-glucosidase : This enzyme is crucial in carbohydrate metabolism; inhibition can help manage diabetes by delaying glucose absorption.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

| Study | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Study 1 | Antibacterial against E. coli | 25 ± 0.5 | |

| Study 2 | Antifungal against C. albicans | 30 ± 0.7 | |

| Study 3 | α-glucosidase inhibition | 40 ± 1.0 |

These studies highlight the compound's potential as a therapeutic agent in managing infections and metabolic disorders.

Q & A

Basic: What are the recommended synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide?

The compound is synthesized via sequential reactions:

- Thiazole ring formation : Condensation of α-haloketones with thioamides under acidic conditions.

- Acetylation : Treatment with acetic anhydride in pyridine to introduce the acetyl group.

- Coupling reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki) to attach functional groups like thiophene.

Purification involves column chromatography or recrystallization from methanol .

Basic: How is the compound characterized for structural confirmation?

Key methods include:

- IR spectroscopy : Identification of functional groups (e.g., C=O at ~1682 cm⁻¹, aromatic C-C at 1523–1548 cm⁻¹) .

- NMR spectroscopy : Proton and carbon assignments (e.g., acetyl methyl signals at δ ~2.5 ppm in H NMR) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 320.4) .

Basic: What methods ensure purity and quality control during synthesis?

- Chromatography : TLC (silica gel GF254) and HPLC for monitoring reaction progress .

- Solubility tests : Pharmacopeial methods to assess solubility in ethanol vs. water .

- Melting point analysis : Open capillary tubes to verify consistency with literature values .

Advanced: How can crystallographic data resolve structural ambiguities?

- Single-crystal X-ray diffraction : SHELX programs refine hydrogen-bonding networks (e.g., N–H⋯N interactions) and confirm molecular packing .

- Validation : Compare experimental bond lengths/angles with computational models (e.g., DFT) to detect distortions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Modify acetyl, nitro, or thiazole groups and test against biological targets (e.g., anticancer assays) .

- Bioisosteric replacement : Replace thiazole with oxadiazole or thiadiazole to assess activity changes .

- Docking studies : Use ligand-protein models (e.g., RCSB PDB ligands) to predict binding affinities .

Advanced: How to address contradictory biological activity data in literature?

- Standardized assays : Repeat screens under uniform conditions (e.g., NCI-60 panel for anticancer activity) .

- Orthogonal validation : Confirm results using in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular dynamics) approaches .

- Batch consistency : Ensure compound purity (>98% by HPLC) to exclude impurity-driven artifacts .

Basic: What are the stability considerations for this compound?

- pH sensitivity : Test degradation in acidic/alkaline buffers via UV spectrophotometry .

- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures .

- Light exposure : Monitor photodegradation using accelerated stability chambers .

Advanced: How to optimize synthetic yield and scalability?

- Flow chemistry : Continuous reactors for controlled thiazole ring formation, reducing side products .

- Green solvents : Replace pyridine with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst screening : Test Pd/C vs. Pd(OAc) for coupling efficiency .

Advanced: What advanced analytical techniques resolve complex degradation pathways?

- LC-HRMS : Identify degradation products (e.g., nitro group reduction to amine) .

- XPS/XAS : Probe electronic states of sulfur/nitrogen atoms in degradation intermediates .

- Solid-state NMR : Characterize amorphous vs. crystalline degradation forms .

Advanced: How to integrate computational modeling with experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.